6-bromo-2,3-dihydro-1H-indole-4-carboxylic acid
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Overview
Description
6-bromo-2,3-dihydro-1H-indole-4-carboxylic acid is a chemical compound that belongs to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. They play a crucial role in cell biology and have various biological activities, including antiviral, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-2,3-dihydro-1H-indole-4-carboxylic acid typically involves the bromination of indole derivatives. One common method is the radical benzylic bromination reaction, which can yield high amounts of the desired product . The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents, along with a suitable solvent like dichloromethane.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
6-bromo-2,3-dihydro-1H-indole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted indole derivatives.
Scientific Research Applications
6-bromo-2,3-dihydro-1H-indole-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Studied for its potential antiviral and anticancer properties.
Medicine: Investigated for its role in developing new therapeutic agents.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-bromo-2,3-dihydro-1H-indole-4-carboxylic acid involves its interaction with various molecular targets. The compound can bind to specific receptors or enzymes, leading to the modulation of biological pathways. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 6-bromoindole-3-carboxaldehyde
- 7-bromoquinoline-4-carboxylic acid
- Indole-6-boronic acid
Uniqueness
6-bromo-2,3-dihydro-1H-indole-4-carboxylic acid is unique due to its specific bromination pattern and the presence of a carboxylic acid group. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in the synthesis of various biologically active compounds .
Properties
CAS No. |
2137715-98-9 |
---|---|
Molecular Formula |
C9H8BrNO2 |
Molecular Weight |
242.1 |
Purity |
95 |
Origin of Product |
United States |
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